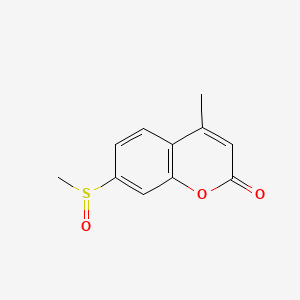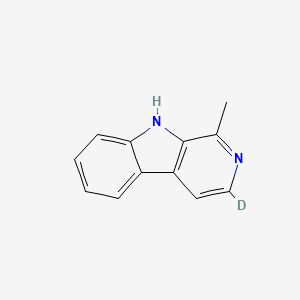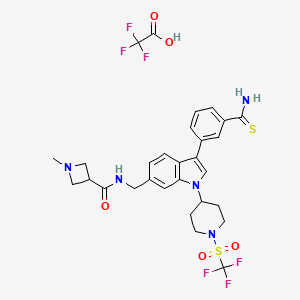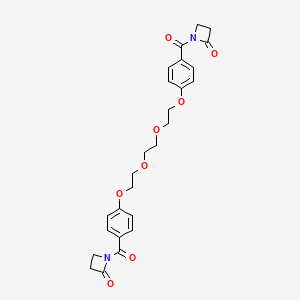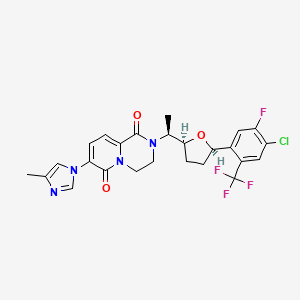![molecular formula C51H77N13O9 B8210141 (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B8210141.png)
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
P8RI is synthesized as a retro-inverso peptide composed entirely of D-amino acids. This design maintains its bioactivity and confers resistance to plasma proteases . The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of P8RI follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous quality control, including mass spectrometry and HPLC, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
P8RI primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds specifically to the juxtamembrane amino acid sequence of the ectodomain of CD31 .
Common Reagents and Conditions
The synthesis of P8RI involves standard peptide synthesis reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The binding interactions with CD31 occur under physiological conditions, typically in aqueous solutions .
Major Products Formed
The major product formed from the synthesis of P8RI is the peptide itself, which is then used in various biological assays and applications .
Scientific Research Applications
P8RI has a wide range of scientific research applications:
Immunology: P8RI is used to study the CD31 inhibitory pathway and its role in immune response modulation. .
Vascular Biology: P8RI is used to investigate vascular integrity and endothelial cell function. .
Neurointerventional Surgery: P8RI-coated flow diverters have been developed to treat intracranial aneurysms. .
Ischemia/Reperfusion Injury: P8RI has been studied for its protective effects in ischemia/reperfusion-induced intestinal injury.
Mechanism of Action
P8RI exerts its effects by binding to the juxtamembrane amino acid sequence of the ectodomain of CD31. This binding restores the CD31 inhibitory pathway, which plays a crucial role in modulating immune responses and maintaining vascular integrity. By inhibiting the cleavage of CD31 from neutrophils, P8RI reduces neutrophil activation and subsequent tissue damage .
Comparison with Similar Compounds
P8RI is unique in its design as a retro-inverso peptide composed entirely of D-amino acids, which enhances its stability and bioactivity. Similar compounds include:
CD31-derived peptides: These peptides also target the CD31 protein but may differ in their amino acid sequences and structural properties.
Shield-coated flow diverters: These devices focus on reducing thrombogenicity but do not specifically target CD31.
Other biomimetic peptides: These peptides mimic different proteins and pathways, offering various therapeutic benefits.
P8RI stands out due to its specific targeting of the CD31 inhibitory pathway and its broad range of applications in immunology, vascular biology, and neurointerventional surgery.
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N13O9/c1-29(2)25-38(45(67)61-39(26-32-15-7-6-8-16-32)46(68)63-42(30(3)4)48(70)59-37(50(72)73)20-13-23-56-51(54)55)60-43(65)31(5)58-47(69)41-21-14-24-64(41)49(71)40(62-44(66)35(53)18-11-12-22-52)27-33-28-57-36-19-10-9-17-34(33)36/h6-10,15-17,19,28-31,35,37-42,57H,11-14,18,20-27,52-53H2,1-5H3,(H,58,69)(H,59,70)(H,60,65)(H,61,67)(H,62,66)(H,63,68)(H,72,73)(H4,54,55,56)/t31-,35-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYOOXZYRDPHLW-PJJIIYKISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N13O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

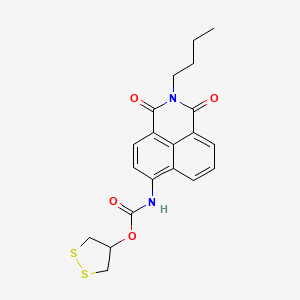
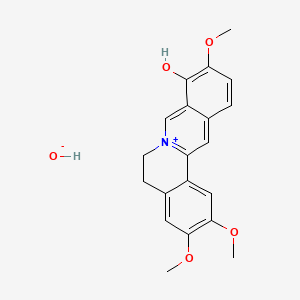
![5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide](/img/structure/B8210080.png)
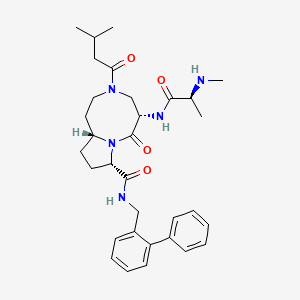
![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)
